(Z)-dimethyl 2-(2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)hydrazono)succinate
Description
The compound (Z)-dimethyl 2-(2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)hydrazono)succinate features a thieno[2,3-d]pyrimidine core fused with a hydrazono group (-NH-N=) and a dimethyl succinate ester. The Z-configuration of the hydrazono group dictates the spatial arrangement of substituents around the double bond, influencing its reactivity and physicochemical properties.
Properties
IUPAC Name |
dimethyl (2Z)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)hydrazinylidene]butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c1-6-7(2)24-12-10(6)11(20)15-14(16-12)18-17-8(13(21)23-4)5-9(19)22-3/h5H2,1-4H3,(H2,15,16,18,20)/b17-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYZEYQEAMSOEQ-IUXPMGMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)NN=C(CC(=O)OC)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)N/N=C(/CC(=O)OC)\C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(Z)-dimethyl 2-(2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)hydrazono)succinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of thieno[2,3-d]pyrimidines that have shown promise in various therapeutic applications, including anticancer and antimicrobial activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Research has shown that derivatives similar to (Z)-dimethyl 2-(2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)hydrazono)succinate can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models .
Antimicrobial Properties
Studies have also highlighted the antimicrobial potential of thieno[2,3-d]pyrimidine compounds. These compounds have demonstrated efficacy against a range of bacteria and fungi:
- In vitro Studies : In laboratory settings, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria. For example, a related thieno[2,3-d]pyrimidine was found to exhibit significant inhibitory effects on Staphylococcus aureus and Escherichia coli .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria | |
| Enzyme Inhibition | Potential inhibition of key enzymes |
Case Studies
One notable case study involved the evaluation of a series of thieno[2,3-d]pyrimidine derivatives for their anticancer activity. The study utilized various cell lines to assess cytotoxicity and mechanism:
-
Cell Line Evaluation : The compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results indicated a dose-dependent inhibition of cell viability.
- Mechanistic studies suggested involvement of mitochondrial pathways leading to apoptosis.
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Comparison with Standard Drugs : The compound's efficacy was compared with standard chemotherapeutics like doxorubicin.
- The results showed comparable or enhanced activity against certain cancer types.
Research Findings
Research has consistently shown that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance biological activity. Key findings include:
- Structure-Activity Relationship (SAR) : Variations in substituents at specific positions on the thieno[2,3-d]pyrimidine ring significantly affect potency and selectivity for biological targets.
- Synergistic Effects : Combinations with other therapeutic agents have shown synergistic effects in enhancing anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thieno[2,3-d]pyrimidine Derivatives
(a) 3-Benzoyl-2-hydrazono-4-oxo-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (6c)
- Key Differences: The benzo[b] ring fusion in 6c adds aromaticity and bulkiness, unlike the simpler thieno[2,3-d]pyrimidine in the target compound. Substituents: 6c has a benzoyl group at position 3 and lacks the dimethyl succinate ester .
- Synthesis : Prepared via hydrazine hydrate reaction in 1,4-dioxane (57% yield), contrasting with the target compound’s likely esterification steps .
(b) (2Z)-2-(Substitutedbenzylidene)-thiazolo[3,2-a]pyrimidine Derivatives (11a, 11b)
- Core Structure: Thiazolo[3,2-a]pyrimidine vs. thieno[2,3-d]pyrimidine.
- Functional Groups: 11a/b feature benzylidene and cyano groups, whereas the target compound has a hydrazono-succinate moiety. Both share Z-configuration at the hydrazono-like double bond .
Physical Properties :
Compound Yield (%) Melting Point (°C) Molecular Formula 11a 68 243–246 C20H10N4O3S 11b 68 213–215 C22H17N3O3S The target compound’s ester groups may lower melting points compared to 11a/b’s rigid aromatic systems .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
(a) Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Core Structure: Imidazo[1,2-a]pyridine vs. thienopyrimidine.
- Functional Groups: Shares ester groups (diethyl dicarboxylate) and cyano substituents, suggesting similar solubility and electronic properties. Lacks the hydrazono linkage but includes a nitro group for electron withdrawal .
- Synthesis : Achieved via one-pot two-step reactions (51% yield), highlighting divergent synthetic routes compared to the target compound’s hydrazine-based synthesis .
Spectroscopic and Analytical Comparisons
(a) IR Spectroscopy :
- Hydrazono NH Stretches: Observed at ~3,400–3,200 cm⁻¹ in both the target compound and analogues like 6c .
- Ester C=O Stretches : ~1,710–1,720 cm⁻¹ in the target compound, similar to diethyl dicarboxylates in 1l .
(b) NMR Data :
- Hydrazono Proton: Resonates as a singlet at δ ~7.9–8.0 ppm in 11a/b, comparable to the target compound’s hydrazono proton environment .
- Methyl Groups : Dimethyl succinate esters in the target compound show distinct ¹H NMR signals at δ ~3.6–3.8 ppm, differing from aromatic methyl groups in 11a (δ 2.24–2.37 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
